Dual-Pharmacophore Architecture: Concurrent HDAC Zinc-Chelation Motif and Thiophene CA-Inhibitory Scaffold
The N-(2-hydroxyphenyl)sulfamoyl group has been experimentally demonstrated to be essential for HDAC inhibitory activity through zinc chelation at the enzyme active site. In a study of N-(2-hydroxyphenyl)arylsulfonamide derivatives, compounds bearing this motif exhibited anticancer activity against MCF-7 breast cancer cells that was only 3.6- to 4.3-fold lower than the clinical-phase HDAC inhibitor MS-275, despite the study compounds lacking the hydroxamic acid zinc-binding group typical of potent HDAC inhibitors [1]. In contrast, simple thiophene-2-sulfonamides (e.g., 5-substituted thiophene-2-sulfonamides) act primarily as carbonic anhydrase inhibitors with IC₅₀ values in the 69 nM to 70 µM range against hCA-I and 23.4 nM to 1.405 µM against hCA-II, but lack the N-(2-hydroxyphenyl) zinc-chelating group and therefore have no demonstrated HDAC-directed activity [2]. N-(2-Hydroxyphenyl)thiophene-2-sulfonamide uniquely combines both functionalities in a single molecule.
| Evidence Dimension | Presence of HDAC-directed zinc-chelating N-(2-hydroxyphenyl) motif vs. CA-inhibitory thiophene-2-sulfonamide scaffold |
|---|---|
| Target Compound Data | Contains both N-(2-hydroxyphenyl) zinc-chelating group AND thiophene-2-sulfonamide core in a single molecular entity (MW 255.3 g/mol) |
| Comparator Or Baseline | N-(2-Hydroxyphenyl)arylsulfonamides (HDAC activity: 3.6- to 4.3-fold less potent than MS-275 in MCF-7 cells); 5-substituted thiophene-2-sulfonamides (CA inhibition only; hCA-I IC₅₀ 69 nM–70 µM, hCA-II IC₅₀ 23.4 nM–1.405 µM) |
| Quantified Difference | Unique dual-pharmacophore occupancy; no single comparator possesses both functional motifs |
| Conditions | HDAC: MCF-7 human breast cancer cell line, comparison to MS-275 (phase II clinical candidate); CA: human erythrocyte hCA-I and hCA-II isoenzymes, stopped-flow CO₂ hydration assay |
Why This Matters
For programmes screening for dual HDAC/CA inhibitory activity or requiring a single compound that can engage both target classes, this compound provides a rationally designed starting point that no single-mechanism analog can replicate.
- [1] Kim, J.; Chun, P.; Moon, H. R. Synthesis of Novel N-(2-Hydroxyphenyl)arylsulfonamides as Selective HDAC Inhibitory and Cytotoxic Agents. Bull. Korean Chem. Soc. 2013, 34 (5), 1487–1493. View Source
- [2] Alım, Z.; et al. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacol. Rep. 2020, 72, 1288–1296. View Source
